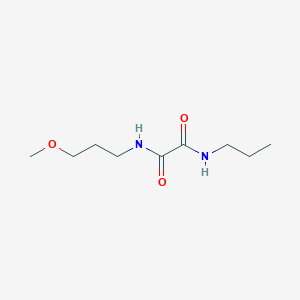![molecular formula C25H30N2O3 B5168514 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is known for its unique mechanism of action, which makes it an attractive candidate for the development of new drugs.
作用機序
The mechanism of action of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound can induce cell death in cancer cells and prevent their proliferation. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, the compound has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route of the compound for in vivo studies. Finally, the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.
合成法
The synthesis of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with N-(2-phenyl-1-piperidinyl)acetamide in the presence of a base such as triethylamine. The resulting product is then subjected to a Wittig reaction with benzaldehyde to obtain the final product. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-18-30-22-14-12-21(13-15-22)24(28)26-23(19-20-10-6-4-7-11-20)25(29)27-16-8-5-9-17-27/h4,6-7,10-15,19H,2-3,5,8-9,16-18H2,1H3,(H,26,28)/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVVPCSTNQPBMA-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
